N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Description
Significance of the Tetrazole Moiety as a Bioisostere in Medicinal Chemistry
Bioisosterism, the strategy of substituting one chemical group with another that possesses similar physicochemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The tetrazole ring is one of the most successful non-classical bioisosteres for the carboxylic acid functional group. This substitution is often pursued to overcome the limitations associated with carboxylic acids, such as poor membrane permeability, rapid metabolism, and potential toxicity, while retaining the ability to engage in crucial interactions with biological targets. The unique electronic and steric properties of the tetrazole ring allow it to serve as an effective surrogate, leading to compounds with improved drug-like characteristics.
The ability of the 5-substituted-1H-tetrazole ring to mimic a carboxylic acid is rooted in several key physicochemical similarities. At physiological pH (approximately 7.4), both groups are typically ionized, carrying a negative charge that is crucial for electrostatic interactions and hydrogen bonding with biological receptors. The acidity of the tetrazole proton is comparable to that of a carboxylic acid proton, a critical factor for its acceptance as a surrogate by biological systems.
| Functional Group | Typical pKa Range | Key Features |
| Carboxylic Acid | 4.2 - 4.4 | Planar, forms carboxylate anion, acts as H-bond donor/acceptor. |
| 5-Substituted-1H-tetrazole | 4.5 - 4.9 | Planar, forms tetrazolate anion, delocalized negative charge over four N atoms. |
The negative charge on the resulting tetrazolate anion is delocalized across the four nitrogen atoms of the ring, creating a charge distribution that effectively mimics the delocalized charge on a carboxylate anion. This electronic similarity allows the tetrazole moiety to engage in similar ionic and hydrogen bonding interactions with target proteins, such as enzymes and receptors, thereby preserving the parent molecule's biological activity.
A primary driver for replacing a carboxylic acid with a tetrazole is the significant improvement in the molecule's metabolic stability. Carboxylic acids are susceptible to various metabolic transformations in the body, including glucuronidation and conjugation with amino acids, which can lead to rapid clearance and a short duration of action. The tetrazole ring, being a robust aromatic heterocycle, is resistant to these common metabolic pathways, such as β-oxidation. This inherent stability often results in a longer plasma half-life for the drug candidate.
Furthermore, the tetrazolate anion is generally more lipophilic (fat-soluble) than the corresponding carboxylate anion. This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, potentially leading to improved oral bioavailability and better distribution throughout the body. The strategic replacement can thus convert a molecule with poor pharmacokinetic properties into a viable drug candidate with a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Contextualization of the Phenylpropanamide Scaffold in Pharmaceutical Research
The phenylpropanamide scaffold consists of a phenyl group attached to a propanamide backbone. This structural motif is found in a wide array of pharmacologically active compounds, demonstrating its versatility as a framework for building molecules that can interact with various biological targets. Its significance in pharmaceutical research stems from its presence in drugs targeting the central nervous system (CNS), inflammation, and cardiovascular diseases.
For instance, the core of the potent synthetic opioid fentanyl and its numerous analogs is an N-phenylpropanamide structure linked to a piperidine (B6355638) ring. This highlights the scaffold's ability to be incorporated into molecules that modulate opioid receptors. Beyond opioids, derivatives of this scaffold have been investigated for a range of other activities, including anticonvulsant and anti-inflammatory properties. The phenyl ring can be readily substituted, and the propanamide chain can be modified, allowing medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. The inherent flexibility and synthetic tractability of the phenylpropanamide scaffold make it an attractive starting point for the development of new therapeutic agents.
Rationale for Academic Investigation of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide and its Structural Congeners
The academic investigation into this compound and its structural congeners is driven by the principles of rational drug design. The synthesis of such molecules represents a logical combination of two pharmacologically valuable building blocks. The rationale can be broken down into several key points:
Bioisosteric Replacement and Scaffolding: The core idea is to attach a proven carboxylic acid bioisostere (the tetrazole ring) to a known pharmacologically relevant scaffold (phenylpropanamide). This allows researchers to explore new chemical space while leveraging the established benefits of each component.
Modulation of Physicochemical Properties: By replacing other functional groups on the phenyl ring (like a nitrile or a carboxylic acid) with a tetrazole, researchers can systematically study the effects on a compound's activity and pharmacokinetic profile. Research has shown that introducing a tetrazole moiety can significantly alter properties like receptor binding affinity and metabolic stability. For example, in the development of xanthine (B1682287) oxidase inhibitors, replacing a cyano group with a tetrazole moiety on an N-phenylisonicotinamide scaffold led to a tenfold increase in potency, partly by forming a key hydrogen bond with an amino acid residue (Asn768) in the enzyme's active site. nih.gov
Exploration of New Biological Targets: Combining these two moieties may lead to compounds with novel or improved activity against a range of biological targets. Given the phenylpropanamide scaffold's association with CNS targets and the tetrazole's role in modulating receptors like the angiotensin II receptor, hybrid molecules could be screened for a wide spectrum of potential therapeutic applications, including as anti-inflammatory, antihypertensive, or analgesic agents. The synthesis of such congeners is a strategic approach to generate libraries of diverse compounds for high-throughput screening and lead optimization.
Historical Development and Evolution of Tetrazole-Containing Drug Candidates
The history of tetrazoles began in 1885 when the Swedish chemist J.A. Bladin first synthesized a derivative. However, their potential in medicinal chemistry was not realized until much later in the 20th century. The initial interest was in their use in explosives and as gas-generating agents due to their high nitrogen content.
The application of tetrazoles in pharmaceuticals gained momentum as the concept of bioisosterism became more established. One of the most significant breakthroughs came in the 1990s with the development of the "sartan" class of antihypertensive drugs. These drugs, known as angiotensin II receptor blockers (ARBs), revolutionized the treatment of hypertension. Many of the most successful ARBs feature a tetrazole ring as a critical component, where it serves as a bioisostere for a carboxylic acid, essential for binding to the AT1 receptor.
The success of these drugs firmly established the tetrazole ring as a "privileged scaffold" in drug discovery and spurred widespread research into its application in other therapeutic areas. Since then, tetrazole-containing compounds have been developed and marketed for a variety of conditions, demonstrating the enduring value of this heterocyclic moiety in modern medicine.
| Drug Name | Therapeutic Class | Year of First Approval (Approx.) |
| Losartan | Antihypertensive (ARB) | 1995 |
| Valsartan | Antihypertensive (ARB) | 1996 |
| Irbesartan | Antihypertensive (ARB) | 1997 |
| Candesartan | Antihypertensive (ARB) | 1997 |
| Cefazolin | Antibiotic (Cephalosporin) | 1973 |
| Letrozole | Anticancer (Aromatase Inhibitor) | 1997 |
| Montelukast | Anti-asthmatic (Leukotriene Receptor Antagonist) | 1998 |
This historical progression from a chemical curiosity to a cornerstone of blockbuster drugs illustrates the power of fundamental chemical research and the strategic application of principles like bioisosterism in the development of new and effective medicines.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C10H11N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h3-7H,2H2,1H3,(H,12,16) |
InChI Key |
KCUNIIWTWZGOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 1h Tetrazol 1 Yl Phenyl Propanamide
Retrosynthetic Analysis and Identification of Key Precursors for N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
A retrosynthetic analysis of this compound reveals two primary pathways for its synthesis, based on the disconnection of either the amide bond or the aryl-tetrazole bond.
Pathway A: Amide Bond Disconnection The most common and direct retrosynthetic disconnection is at the amide C-N bond. This approach identifies 4-(1H-tetrazol-1-yl)aniline as the key amine precursor and an activated form of propanoic acid (such as propionyl chloride or a CDI-activated intermediate) as the acylating agent. This strategy isolates the synthesis of the tetrazole-aniline core from the final amide coupling step.
Pathway B: Aryl-Tetrazole Bond Formation Disconnection Alternatively, the synthesis can proceed by forming the tetrazole ring in the final step. This pathway involves the disconnection of the N-C bond between the tetrazole ring and the phenyl group. The key precursor in this route is N-(4-aminophenyl)propanamide . This intermediate would then undergo a cyclization reaction with reagents like triethyl orthoformate and sodium azide (B81097) to construct the 1-substituted tetrazole ring directly onto the acylated aniline (B41778).
Both pathways rely on a set of fundamental chemical transformations, including tetrazole ring formation and amide bond coupling, which are detailed in the subsequent sections.
Approaches for the Formation of the 1H-Tetrazole Ring System
The tetrazole ring is a crucial pharmacophore, and its synthesis has been extensively studied. thieme-connect.com The formation of the 1H-tetrazole system, particularly when substituted at the N1 position with an aryl group, can be achieved through several reliable methods.
The most fundamental and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition (also referred to as 1,3-dipolar cycloaddition) between a nitrile and an azide source. thieme-connect.comnih.govacs.org This reaction forms the 5-membered ring in a single, atom-economical step. While this method is most commonly used for synthesizing 5-substituted 1H-tetrazoles, variations and subsequent reactions can lead to N-substituted products.
The reaction often requires catalysts to proceed at a reasonable rate, as the activation barrier can be high. acs.org Various catalytic systems have been developed to improve reaction efficiency, yields, and substrate scope. organic-chemistry.orgresearchgate.net
| Catalyst | Azide Source | Solvent | Typical Conditions | Key Advantages |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnCl₂, Zn(OTf)₂) | Sodium Azide (NaN₃) | Water, DMF, or alcohols | Reflux, 100-120 °C | Environmentally benign (in water), broad substrate scope. organic-chemistry.org |
| Cobalt(II) Complexes | Sodium Azide (NaN₃) | Methanol (B129727) | Reflux | Homogeneous catalysis with high efficiency under mild conditions. acs.org |
| Indium(III) Chloride (InCl₃) | Sodium Azide (NaN₃) | DMF | Microwave Irradiation | Rapid reaction times, high yields for diverse nitriles. researchgate.net |
| Nanoparticle Catalysts (e.g., Au, Pt) | Sodium Azide (NaN₃) | DMF | 90-120 °C | High catalytic activity, potential for catalyst recovery and reuse. thieme-connect.com |
For the synthesis of 1-aryl-1H-tetrazoles, such as the core of the target molecule, a highly effective one-pot method involves the reaction of a primary aromatic amine, triethyl orthoformate, and sodium azide. organic-chemistry.orgarkat-usa.orgresearchgate.netresearchgate.net This reaction is a convenient and general method for preparing 1-substituted tetrazoles. researchgate.netresearchgate.net
The proposed mechanism involves the initial reaction of the amine with triethyl orthoformate to form an intermediate iminoester. Subsequent reaction with hydrazoic acid (formed in situ from sodium azide and an acid catalyst, often acetic acid) leads to an imidoyl azide, which then undergoes intramolecular cyclization to yield the stable 1-aryl-1H-tetrazole ring. researchgate.net
This method is directly applicable to Pathway B, where N-(4-aminophenyl)propanamide would serve as the primary amine to directly yield the final product.
Strategies for Attaching the 1H-Tetrazol-1-yl Phenyl Moiety
The formation of the crucial N-C bond between the tetrazole ring's N1 atom and the phenyl ring is most efficiently achieved using the one-pot synthesis described previously (Section 2.2.2). arkat-usa.orgresearchgate.net Starting with a substituted aniline, such as 4-nitroaniline (B120555) or N-(4-aminophenyl)propanamide, allows for the direct construction of the 1-phenyl-1H-tetrazole system.
For instance, the synthesis of the key precursor for Pathway A, 4-(1H-tetrazol-1-yl)aniline, can be accomplished by:
Reacting 4-nitroaniline with triethyl orthoformate and sodium azide in the presence of an acid to form 1-(4-nitrophenyl)-1H-tetrazole.
Subsequent reduction of the nitro group to an amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C) to yield 4-(1H-tetrazol-1-yl)aniline.
Alternative strategies for forming aryl-N bonds, such as copper- or palladium-catalyzed N-arylation coupling reactions, are also established in organic synthesis, though the one-pot cyclization from anilines is often more direct for this specific structural motif. organic-chemistry.org
Propanamide Moiety Formation and Coupling Reactions
The formation of the propanamide moiety is a critical step, typically occurring at the end of the synthetic sequence as outlined in Pathway A. This involves creating an amide bond between the amino group of 4-(1H-tetrazol-1-yl)aniline and a propanoic acid derivative. The choice of method depends on the desired reactivity, mildness of conditions, and functional group tolerance. nih.govresearchgate.net
Two prevalent techniques for this transformation are the use of highly reactive acyl chlorides and the milder activation of carboxylic acids with coupling reagents like 1,1'-Carbonyldiimidazole (CDI).
Acyl Chloride Aminolysis: This classic method involves the reaction of the amine precursor, 4-(1H-tetrazol-1-yl)aniline, with propionyl chloride. The reaction is typically rapid and high-yielding but generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine.
Carbonyldiimidazole-mediated coupling: CDI is a versatile and easily handled reagent for amide bond formation under mild conditions. organic-chemistry.orgnih.govwikipedia.org The process occurs in a one-pot fashion where propanoic acid is first activated by CDI to form a reactive N-acylimidazolide intermediate. This intermediate then smoothly reacts with 4-(1H-tetrazol-1-yl)aniline to form the target propanamide, with carbon dioxide and the benign imidazole (B134444) as the only byproducts. wikipedia.org This method avoids the use of harsh reagents and is often preferred when sensitive functional groups are present. organic-chemistry.org
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Aminolysis | 4-(1H-tetrazol-1-yl)aniline, Propionyl chloride, Base (e.g., Pyridine) | Low temperature (0 °C to RT), aprotic solvent (e.g., DCM, THF) | High reactivity, rapid reaction, high yields. | Generates corrosive HCl byproduct, requires a base, acyl chloride is moisture-sensitive. researchgate.net |
| CDI-Mediated Coupling | 4-(1H-tetrazol-1-yl)aniline, Propanoic acid, CDI | Room temperature, aprotic solvent (e.g., THF, DMF) | Mild conditions, neutral byproducts (imidazole, CO₂), high functional group tolerance. organic-chemistry.orgwikipedia.org | Can be slower than acyl chloride method, requires stoichiometric coupling agent. |
Synthetic Routes to this compound and its Direct Analogues
The synthesis of this compound and its analogues typically involves a modular approach, centering on the formation of a key intermediate, 4-(1H-tetrazol-1-yl)aniline. This intermediate is then acylated with various propanoyl derivatives to yield the final products. The primary synthetic challenge lies in the regioselective formation of the 1-substituted tetrazole ring.
A common route to the essential aniline precursor involves the cycloaddition of an azide source with a nitrile. Specifically, 4-aminobenzonitrile (B131773) can be reacted with sodium azide, often in the presence of a catalyst, to form the tetrazole ring. thieme-connect.comrsc.org While the formation of 5-substituted-1H-tetrazoles is well-documented, similar conditions can be adapted for the synthesis of 1-substituted isomers.
Once 4-(1H-tetrazol-1-yl)aniline is obtained, the final amide bond is typically formed through standard amide coupling protocols. This involves reacting the aniline with a suitable carboxylic acid, acyl chloride, or anhydride. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or converting the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride. researchgate.netresearchgate.net The choice of coupling agent and reaction conditions is often tailored to the specific substrates to maximize yield and purity. researchgate.net
Synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide
The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide can be achieved by the acylation of 4-(1H-tetrazol-1-yl)aniline with acryloyl chloride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Step 1: Synthesis of 4-(1H-tetrazol-1-yl)aniline
4-aminobenzonitrile is reacted with sodium azide in a suitable solvent, often with a catalyst, to form 4-(1H-tetrazol-1-yl)aniline.
Step 2: Acylation with Acryloyl Chloride
4-(1H-tetrazol-1-yl)aniline is dissolved in an appropriate solvent and treated with acryloyl chloride and a base (e.g., triethylamine (B128534) or pyridine) at a controlled temperature, typically ranging from 0 °C to room temperature.
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may include washing with aqueous solutions to remove salts and unreacted starting materials, followed by purification, often by recrystallization or column chromatography.
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-aminobenzonitrile | Sodium azide, Catalyst (e.g., Zinc salts), Solvent (e.g., water), Heat | 4-(1H-tetrazol-1-yl)aniline |
| 2 | 4-(1H-tetrazol-1-yl)aniline, Acryloyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to room temperature | N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide |
Synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
This analogue is synthesized by coupling 3-(1H-indol-3-yl)propanoic acid with 4-(1H-tetrazol-1-yl)aniline. The carboxylic acid can be synthesized via several methods, including the condensation of indole (B1671886) with appropriate reagents. rsc.org The amide bond formation is the key final step.
Reaction Scheme:
Step 1: Synthesis of 4-(1H-tetrazol-1-yl)aniline (as described in 2.5.1)
Step 2: Amide Coupling
3-(1H-indol-3-yl)propanoic acid and 4-(1H-tetrazol-1-yl)aniline are dissolved in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide (B86325) like EDC, is added along with a base (e.g., DIPEA - N,N-diisopropylethylamine) and often an additive like HOBt.
The reaction mixture is stirred at room temperature until completion.
The product is then isolated and purified using standard techniques such as extraction and chromatography. The use of peptide coupling reagents is common for this type of transformation to ensure high yields and minimize side reactions. sphinxsai.com
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-aminobenzonitrile | Sodium azide, Catalyst, Solvent, Heat | 4-(1H-tetrazol-1-yl)aniline |
| 2 | 4-(1H-tetrazol-1-yl)aniline, 3-(1H-indol-3-yl)propanoic acid | Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide |
Synthesis of N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide
The synthesis of this analogue involves the preparation of 3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid and its subsequent coupling with 2-(phenylsulfanyl)ethan-1-amine.
Reaction Scheme:
Step 1: Synthesis of 3-(4-aminophenyl)propanoic acid
This can be prepared from commercially available starting materials through various established synthetic routes.
Step 2: Formation of the Tetrazole Ring
The amino group of 3-(4-aminophenyl)propanoic acid is converted to a nitrile, followed by reaction with sodium azide to form 3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid.
Step 3: Synthesis of 2-(phenylsulfanyl)ethan-1-amine
This amine can be prepared by the reaction of thiophenol with a suitable 2-haloethylamine derivative.
Step 4: Amide Coupling
3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid is coupled with 2-(phenylsulfanyl)ethan-1-amine using standard amide bond formation conditions as described previously.
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-(4-aminophenyl)propanoic acid | Diazotization followed by cyanation and tetrazole formation with NaN3 | 3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid |
| 2 | Thiophenol, 2-bromoethanamine | Base, Solvent | 2-(phenylsulfanyl)ethan-1-amine |
| 3 | 3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid, 2-(phenylsulfanyl)ethan-1-amine | Coupling agent (e.g., EDC/HOBt), Base, Solvent | N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide |
Synthesis of 3-(4-fluorophenyl)sulfanyl-N-[4-(tetrazol-1-yl)phenyl]propanamide
The synthesis of this compound follows a similar logic, involving the preparation of 3-((4-fluorophenyl)thio)propanoic acid and its coupling with 4-(1H-tetrazol-1-yl)aniline.
Reaction Scheme:
Step 1: Synthesis of 4-(1H-tetrazol-1-yl)aniline (as described in 2.5.1)
Step 2: Synthesis of 3-((4-fluorophenyl)thio)propanoic acid
This can be synthesized by the reaction of 4-fluorothiophenol (B130044) with a 3-halopropanoic acid, such as 3-chloropropionic acid, in the presence of a base. chemicalbook.com
Step 3: Amide Coupling
The prepared 3-((4-fluorophenyl)thio)propanoic acid is then coupled with 4-(1H-tetrazol-1-yl)aniline using standard amide coupling reagents and conditions.
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-aminobenzonitrile | Sodium azide, Catalyst, Solvent, Heat | 4-(1H-tetrazol-1-yl)aniline |
| 2 | 4-fluorothiophenol, 3-chloropropionic acid | Base (e.g., NaOH), Solvent (e.g., water/ethanol) | 3-((4-fluorophenyl)thio)propanoic acid |
| 3 | 4-(1H-tetrazol-1-yl)aniline, 3-((4-fluorophenyl)thio)propanoic acid | Coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 3-(4-fluorophenyl)sulfanyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Advanced Synthetic Strategies for Analogues with Modified Phenyl or Linker Groups
The modular nature of the synthesis of this compound allows for considerable structural diversity through advanced synthetic strategies. These strategies focus on modifying the core phenyl ring or altering the propanamide linker to explore structure-activity relationships.
Modification of the Phenyl Group:
Recent advances in C-H functionalization offer powerful tools for the late-stage modification of the phenyl ring in aniline derivatives. nih.govrsc.orgacs.orgnih.gov These methods allow for the direct introduction of various functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials.
Palladium-catalyzed C-H olefination: This technique can be used to introduce alkenyl groups at specific positions on the aniline ring, which can then be further manipulated. rsc.org The regioselectivity of these reactions can often be controlled by the choice of directing groups and ligands. nih.govacs.org
Meta-C-H functionalization: By employing specialized directing groups, it is possible to achieve functionalization at the meta-position of the aniline ring, a traditionally challenging transformation. rsc.orgrsc.org
Modification of the Amide Linker:
The propanamide linker can be modified to alter the compound's physicochemical properties, such as stability, flexibility, and hydrogen bonding capacity. A key strategy in medicinal chemistry is the use of amide bond bioisosteres. nih.govacs.orgdrughunter.com These are functional groups that mimic the spatial arrangement and electronic properties of an amide bond but have different chemical compositions.
Heterocyclic bioisosteres: Rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles can serve as replacements for the amide bond. nih.govacs.orgdrughunter.com These heterocycles can offer improved metabolic stability and may introduce new interaction points with biological targets. nih.gov
Reverse amides and other isosteres: Other bioisosteric replacements include retro-inverso amides, ureas, carbamates, and sulfonamides. nih.gov The choice of bioisostere depends on the desired properties and the specific biological target.
Structure Activity Relationship Sar Studies of N 4 1h Tetrazol 1 Yl Phenyl Propanamide and Its Derivatives
Impact of Tetrazole Substitution Patterns on Biological Efficacy
The tetrazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern can significantly modulate the efficacy of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide derivatives. The electronic and steric properties of substituents on the tetrazole ring can influence the molecule's acidity, lipophilicity, and ability to form crucial interactions with biological targets.
Research on related mercaptopropanamide-substituted aryl tetrazoles as metallo-β-lactamase inhibitors has provided insights into the effects of N-2 substitution on the tetrazole ring. For instance, the addition of alkyl or benzyl (B1604629) substituents to the N-2 position of the tetrazole ring was found to slightly decrease the inhibitory activity against VIM-2, but it increased the inhibitory activity against NDM-1 and IMP-1. However, a methyl substitution on the tetrazole ring led to a decrease in inhibitory activity against all tested enzymes, particularly NDM-1. This suggests that the nature of the substituent at this position plays a critical role in the spectrum of activity against different enzyme isoforms.
These findings highlight that even small modifications to the tetrazole ring can lead to significant changes in biological activity, emphasizing the importance of exploring a variety of substitution patterns in the drug design process.
| Compound Analogue | Tetrazole Substituent | Effect on VIM-2 Inhibition | Effect on NDM-1 and IMP-1 Inhibition |
|---|---|---|---|
| Alkyl or Benzyl Substituted | Alkyl or Benzyl | Slight Decrease | Increase |
| Methyl Substituted | Methyl | Decrease | Decrease (especially NDM-1) |
Modulation of the Phenyl Ring Substituents and their Influence on Activity
The central phenyl ring in this compound serves as a scaffold to which the tetrazole and propanamide moieties are attached. The nature, position, and number of substituents on this ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Substituents can alter the molecule's conformation, electronic distribution, and ability to interact with target proteins.
Studies on a related series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine (B1682287) oxidase inhibitors have demonstrated the significant impact of phenyl ring substitution. In this series, the introduction of a substituted benzyloxy group at the 4'-position of the phenyl ring was found to be beneficial for potency. Specifically, an m-cyanobenzyloxy substituent resulted in a compound with a 10-fold increase in inhibitory activity compared to the lead compound. nih.gov This highlights the importance of exploring various substitution patterns on the phenyl ring to optimize biological activity.
The following table summarizes the structure-activity relationships observed in these related compounds, which can provide guidance for the design of novel this compound derivatives.
| Compound | 4'-Position Substituent | IC50 (µM) |
|---|---|---|
| Lead Compound | - | 0.312 |
| Derivative 2s | m-cyanobenzyloxy | 0.031 |
Effects of Modifications to the Propanamide Linker on Interactions with Biological Targets
The propanamide linker connects the tetrazolylphenyl moiety to a terminal group and plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with biological targets. Modifications to the length, rigidity, and substitution of this linker can significantly impact binding affinity and biological activity.
While specific studies on the modification of the propanamide linker in this compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that altering the linker can have profound effects. For instance, changing the length of the alkyl chain can affect the distance between key binding groups, potentially leading to enhanced or diminished activity. The introduction of conformational constraints, such as double bonds or cyclic structures, can reduce the number of available conformations, which may lead to a more favorable binding entropy.
In a study of brassinosteroids, it was observed that the length of an alkyl side-chain substituent influenced biological activity, with decreasing chain length generally leading to increased activity. While this is a different class of compounds, it illustrates the general principle that the nature of an aliphatic chain can be a critical determinant of biological efficacy.
Bioisosteric Replacements within the Molecular Scaffold (e.g., Triazole for Tetrazole)
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The tetrazole ring in this compound is a classic bioisostere of a carboxylic acid and can also be considered a bioisostere for other five-membered nitrogen-containing heterocycles like the triazole ring.
Both tetrazole and triazole rings are planar, aromatic, and capable of participating in hydrogen bonding and other non-covalent interactions. The choice between a tetrazole and a triazole can influence the electronic properties, metabolic stability, and pKa of the molecule, which in turn can affect its biological activity.
For example, in the development of anti-HCV agents, both diketo tetrazoles and diketo triazoles were synthesized as bioisosteres of an α,γ-diketo acid. This work demonstrated that both heterocyclic rings could serve as effective replacements, leading to compounds with potent inhibitory activity. frontiersin.org The successful substitution of a tetrazole with a triazole, or vice versa, is highly dependent on the specific biological target and the required interactions for optimal binding.
Stereochemical Considerations and Enantiomeric Activity Profiles in Related Propanamides
Chirality plays a critical role in the interaction of small molecules with biological macromolecules, which are themselves chiral. For compounds with one or more stereocenters, the different enantiomers can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other(s).
In the context of propanamide derivatives, stereochemistry is a crucial factor to consider. Studies on the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent analgesic agent, have revealed extreme stereodifferences in their biological activity. The analgesic potency of the different enantiomers varied by several orders of magnitude, with the (3R,4S,2'S)-(+)-cis isomer being approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. This dramatic difference in activity underscores the importance of a specific three-dimensional arrangement of substituents for optimal interaction with the opioid receptor.
These findings emphasize that for any chiral derivative of this compound, it is essential to separate and evaluate the individual enantiomers to identify the most active stereoisomer and to understand the stereochemical requirements for its biological target.
Pharmacological Exploration and Mechanistic Elucidation of N 4 1h Tetrazol 1 Yl Phenyl Propanamide
Identification of Potential Biological Targets and Pathways
The unique structural combination of a tetrazole ring and an N-phenylpropanamide moiety in N-[4-(1H-tetrazol-1-yl)phenyl]propanamide suggests a range of potential biological targets. The tetrazole group often acts as a bioisostere for carboxylic acids, enabling it to interact with various enzymes and receptors. nih.gov
Enzyme Inhibition Mechanisms (e.g., specific enzymes relevant to tetrazole scaffolds like PTP1B, AR, DPP-4)
The tetrazole scaffold is a common feature in a variety of enzyme inhibitors. Research into compounds structurally similar to this compound has highlighted several potential enzymatic targets.
One notable target is Xanthine (B1682287) Oxidase (XO) . A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which share the N-(tetrazol-1-yl)phenyl core structure, identified a potent mixed-type inhibitor of XO. nih.gov The tetrazole moiety was found to be a crucial fragment for this inhibitory activity, forming a hydrogen bond with the Asn768 residue in the enzyme's active site. nih.gov This suggests that this compound could also exhibit inhibitory activity against xanthine oxidase.
Another potential target is Urease . Studies on derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated significant urease inhibition. mdpi.com Molecular docking studies of these compounds revealed that the tetrazole ring interacts with the bi-nickel center of the enzyme. mdpi.com
Furthermore, the broader class of tetrazole derivatives has been investigated for the inhibition of various other enzymes. For instance, certain tetrazole-containing compounds have been explored as inhibitors of cyclooxygenase-2 (COX-2) , suggesting potential anti-inflammatory applications. While direct evidence for Protein Tyrosine Phosphatase 1B (PTP1B) or Dipeptidyl Peptidase-4 (DPP-4) inhibition by compounds closely related to the subject molecule is not available, the versatility of the tetrazole scaffold in enzyme inhibition warrants their consideration as potential targets.
Table 1: Potential Enzyme Inhibition by Analogs of this compound
| Enzyme Target | Analogous Compound Class | Key Findings |
|---|---|---|
| Xanthine Oxidase (XO) | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamides | Potent mixed-type inhibition, with the tetrazole moiety forming a key H-bond. nih.gov |
| Urease | 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Significant urease inhibitory action, with the tetrazole ring interacting with the enzyme's active site. mdpi.com |
Receptor Modulation Studies
The phenyltetrazole structure is also present in compounds known to modulate various receptors. This suggests that this compound could have activity at one or more receptor sites.
For example, a series of 1-benzyloxy-5-phenyltetrazole derivatives demonstrated significant in vitro inhibitory activity against the androgen receptor (AR) in prostate cancer cells. nih.gov The most active compounds in this series had IC50 values of less than 50 nM against androgen receptor-dependent 22Rv1 cells. nih.gov This indicates that the phenyltetrazole scaffold can be a key pharmacophore for targeting the androgen receptor.
Additionally, studies on 1-phenylpiperazines containing a tetralin moiety have shown high affinity for the 5-HT(1A) receptor . nih.gov The highest affinity was observed in a compound with a 5-methoxytetralin-1-yl ring, highlighting the role of the substituted phenyl group in receptor binding. nih.gov While structurally more distant, this research supports the potential for phenyl-substituted tetrazoles to interact with serotonin (B10506) receptors.
Cellular and Molecular Interaction Studies
The potential enzymatic and receptor activities of this compound are likely to translate into significant effects on cellular processes.
In Vitro Studies on Cellular Processes (e.g., apoptosis, cell proliferation)
Several studies on structurally related compounds point towards a potential role for this compound in inhibiting cell proliferation and inducing apoptosis.
Research on 1,5-diaryl substituted 1,2,3,4-tetrazoles identified them as potent antiproliferative agents. nih.gov These compounds were found to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. nih.gov One of the most active compounds, 4l, exhibited IC50 values in the nanomolar range against various cancer cell lines. nih.gov
Similarly, a study on synthetic phenylacetamide derivatives demonstrated their ability to trigger apoptosis. tbzmed.ac.ir The most effective derivative induced apoptosis by upregulating the expression of Bax and FasL, and increasing caspase-3 activity. tbzmed.ac.ir This suggests that the N-phenylpropanamide portion of the subject molecule could contribute to pro-apoptotic activity.
Table 2: Antiproliferative and Pro-apoptotic Activity of Structurally Related Compounds
| Compound Class | Cell Lines | Key Findings |
|---|---|---|
| 1,5-Diaryl substituted 1,2,3,4-tetrazoles | A549, Jurkat, MCF-7, HL-60, HT-29, SGC-7901 | Potent antiproliferative activity with IC50 values in the low nanomolar range. Induction of apoptosis via the mitochondrial pathway. nih.gov |
| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC-12 | Significant cytotoxic effects with IC50 values in the sub-micromolar range. Induction of apoptosis through upregulation of pro-apoptotic genes and caspase-3 activity. tbzmed.ac.ir |
Interaction with DNA Replication and Repair Mechanisms
The tetrazole moiety has been implicated in interactions with DNA. A study on a series of tetrazole derivatives as potential antimicrobial agents found that one compound could effectively intercalate into Calf Thymus DNA. rsc.org This interaction was proposed to form a complex that blocks DNA replication, thereby exerting its antimicrobial effects. rsc.org This finding suggests that this compound could potentially interfere with DNA replication processes.
Furthermore, computational studies on novel D-ribofuranosyl tetrazoles have indicated strong interactions with the DNA polymerase sliding clamp of E. coli, suggesting a mechanism for their antibacterial activity. nih.gov
Modulation of Biochemical Pathways
Given the potential for enzyme inhibition and receptor modulation, this compound is likely to modulate various biochemical pathways. For instance, inhibition of xanthine oxidase would impact purine (B94841) metabolism, a pathway relevant in conditions like gout. Modulation of the androgen receptor would affect androgen signaling pathways critical in prostate cancer. Furthermore, the induction of apoptosis suggests interference with the intricate signaling cascades that regulate programmed cell death, such as the Bcl-2 family and caspase pathways. nih.govtbzmed.ac.ir The propanil (B472794) herbicide, an N-(3,4-dichlorophenyl)propanamide, acts by inhibiting photosynthesis and CO2 fixation in weeds, demonstrating how N-phenylpropanamide structures can interfere with fundamental biochemical processes. wikipedia.org
Investigation of Mechanism of Action through Biochemical Assays
While specific biochemical assay data for this compound is not available, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry. researchgate.netsphinxsai.com Tetrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects. researchgate.netsphinxsai.com The tetrazole ring is often used as a bioisostere for a carboxylic acid group, which can enhance a molecule's metabolic stability and binding affinity to biological targets. beilstein-journals.org
Specific enzyme inhibition data for this compound has not been documented in the reviewed literature. However, the general class of tetrazole derivatives has been widely investigated for enzyme inhibitory activity. For instance, various tetrazole-containing molecules have been identified as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation. sphinxsai.comsemanticscholar.org
To elucidate the potential mechanism of action of this compound, a screening against a panel of relevant enzymes would be a critical first step. Based on its structural motifs, potential enzyme targets could include those involved in inflammatory pathways or cell signaling cascades. A hypothetical enzyme inhibition screening might yield results similar to the illustrative data presented in Table 1.
Table 1: Illustrative Enzyme Inhibition Profile for a Hypothetical Tetrazole Compound
| Enzyme Target | IC₅₀ (µM) | Inhibition (%) at 10µM |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | >100 | 5 |
| Cyclooxygenase-2 (COX-2) | 15.2 | 68 |
| 5-Lipoxygenase (5-LOX) | >100 | <10 |
| Carbonic Anhydrase II | 85.7 | 22 |
Note: This data is hypothetical and for illustrative purposes only. Specific data for this compound is not available.
Direct experimental results from cell culture studies involving this compound are not found in the available scientific literature. Cell-based assays are crucial for understanding a compound's biological effects in a more complex physiological context. For tetrazole-containing compounds, such experiments have been used to assess activities like cytotoxicity against cancer cell lines, anti-inflammatory effects in immune cells, and antiviral properties. nih.gov For example, the MTT assay is a common method used to quantify the respiratory activity and viability of cells in culture when treated with such compounds. sphinxsai.com
Should this compound be investigated, a typical initial study might involve assessing its effect on the viability of various cell lines, as illustrated in the hypothetical data in Table 2.
Table 2: Illustrative Cell Viability Data for a Hypothetical Tetrazole Compound
| Cell Line | Compound Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Human Fibroblast (MRC-5) | 1 | 98.2 |
| 10 | 95.6 | |
| 100 | 89.1 | |
| Human Colon Cancer (HT-29) | 1 | 97.5 |
| 10 | 72.3 | |
| 100 | 45.8 |
Note: This data is hypothetical and for illustrative purposes only. Specific data for this compound is not available.
Structure-Based Drug Design Principles Applied to Tetrazole-Propanamide Analogues
Structure-based drug design is a powerful methodology for the development of novel therapeutic agents. beilstein-journals.org This approach relies on the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. The tetrazole ring is a particularly interesting moiety in this context due to its unique structural and electronic properties. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for ligand-receptor binding. nih.gov
In the design of analogues of this compound, medicinal chemists would typically explore modifications to several key regions of the molecule:
The Tetrazole Ring: While the 1H-tetrazole is common, exploration of the 2H-tetrazole isomer or substitution on the tetrazole ring itself could modulate binding affinity and pharmacokinetic properties.
The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, or alkoxy groups) can influence electronic properties and provide additional interaction points with a target protein.
The Propanamide Linker: The length and flexibility of the amide linker can be altered to optimize the orientation of the phenyl-tetrazole moiety within a binding pocket. The amide group itself is a key hydrogen bond donor and acceptor.
The N-phenylpropanamide scaffold is also a common feature in pharmacologically active molecules. For instance, derivatives of N-phenylpropanamide are known to interact with opioid receptors and can exhibit potent analgesic activity. nih.gov The specific stereochemistry of substituents on the propanamide and phenyl portions of such molecules can dramatically influence their potency and receptor selectivity. nih.gov
Computational Chemistry and Molecular Modeling of N 4 1h Tetrazol 1 Yl Phenyl Propanamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, docking studies are instrumental in elucidating its interactions with protein targets.
Molecular docking simulations are employed to predict the binding affinity, often expressed in kcal/mol, and the binding mode of this compound within the active site of a target protein. For instance, studies on similar tetrazole derivatives have shown that the tetrazole ring can participate in various interactions, including hydrogen bonding and stacking interactions. uobaghdad.edu.iq The binding energy is a critical parameter that indicates the stability of the ligand-protein complex; a lower binding energy generally corresponds to a more stable complex. nih.gov
The propanamide linker and the phenyl ring also play significant roles in the binding mode. The flexibility of the propanamide chain allows the molecule to adopt various conformations to fit optimally within the binding pocket, while the phenyl group can engage in hydrophobic and π-π stacking interactions.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| Hypothetical Kinase 1 | XXXX | -8.5 | Hydrogen bond with backbone, π-π stacking with aromatic residue |
| Hypothetical Protease A | YYYY | -7.9 | Hydrogen bond with catalytic residue, hydrophobic interactions |
| Hypothetical Receptor B | ZZZZ | -9.2 | Multiple hydrogen bonds with polar residues, salt bridge with charged residue |
A crucial outcome of molecular docking is the identification of key amino acid residues that are essential for the binding of this compound. These interactions often involve hydrogen bonds between the nitrogen atoms of the tetrazole ring and polar amino acid residues such as serine, threonine, and lysine. nih.govresearchgate.net The amide group of the propanamide side chain can also act as both a hydrogen bond donor and acceptor.
Furthermore, aromatic amino acids like phenylalanine, tyrosine, and tryptophan in the binding site can form favorable π-π stacking interactions with the phenyl and tetrazole rings of the ligand. Understanding these key interactions is vital for the rational design of more potent and selective analogs.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT analysis of this compound provides valuable information about its geometry, electronic properties, and reactivity. researchgate.netnih.gov
DFT calculations can be used to optimize the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations help in understanding the three-dimensional conformation of the molecule. Electronic structure calculations, on the other hand, provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and reactivity. bohrium.com
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. mdpi.com
For this compound, the HOMO is likely to be localized on the electron-rich phenyl and tetrazole rings, while the LUMO may be distributed across the entire molecule. The energies of these orbitals are critical for predicting how the molecule will interact with other species and its potential role in chemical reactions. researchgate.net
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements. This is crucial as the biological activity of a molecule is often dependent on its conformation. Various computational methods can be employed to explore the conformational space and identify low-energy conformers.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal how this compound interacts with its environment, such as a solvent or a biological target. nih.gov These simulations can validate the stability of binding modes predicted by molecular docking and provide insights into the flexibility of the ligand and the protein's active site. nih.gov MD simulations are particularly useful for understanding the thermodynamic aspects of ligand binding and can help in refining the design of new derivatives with improved pharmacological profiles.
Ligand-Based and Structure-Based Pharmacophore Modeling
Currently, there is a notable absence of specific published research detailing ligand-based or structure-based pharmacophore modeling for this compound. While computational studies are frequently conducted on various tetrazole derivatives to elucidate their structure-activity relationships and interaction with biological targets, specific pharmacophore models for this particular compound have not been described in available scientific literature. The development of such models would require a set of active and inactive molecules with known biological data to identify the key chemical features responsible for their activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Analytical Characterization Methodologies in Research of N 4 1h Tetrazol 1 Yl Phenyl Propanamide
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is fundamental to the structural analysis of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, providing detailed information about its atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for the unambiguous assignment of the compound's constitution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the propanamide, phenyl, and tetrazole moieties. The anilide proton (N-H) typically appears as a broad singlet in the downfield region (around 10.0 ppm), while the unique proton on the tetrazole ring is expected to resonate as a sharp singlet further downfield (around 9.5 ppm) due to the electron-withdrawing nature of the nitrogen-rich ring. The protons of the 1,4-disubstituted phenyl ring appear as two distinct doublets in the aromatic region (typically 7.5-8.0 ppm), characteristic of an AA'BB' spin system. The aliphatic protons of the propanamide group exhibit a triplet for the terminal methyl (CH₃) group and a quartet for the adjacent methylene (B1212753) (CH₂) group, arising from spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the highly deshielded region of the spectrum (around 170-175 ppm). The carbon atom of the tetrazole ring appears in the aromatic region, often around 140-145 ppm. The carbons of the phenyl ring show distinct signals, with the carbon atom directly attached to the tetrazole ring being significantly influenced by its electron-withdrawing character. The aliphatic carbons of the propanamide side chain resonate in the upfield region of the spectrum.
Based on data from analogous structures, the predicted chemical shifts are summarized in the table below. researchgate.netresearchgate.netrsc.orgdergipark.org.tr
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Tetrazole-H | ~9.5 (singlet) | - |
| Amide N-H | ~10.0 (broad singlet) | - |
| Phenyl-H (ortho to -NH) | ~7.7 (doublet) | ~120 |
| Phenyl-H (ortho to -Tetrazole) | ~7.9 (doublet) | ~122 |
| Propanamide -CH₂- | ~2.4 (quartet) | ~30 |
| Propanamide -CH₃ | ~1.2 (triplet) | ~10 |
| Phenyl C-NH | - | ~138 |
| Phenyl C-Tetrazole | - | ~135 |
| Amide C=O | - | ~172 |
| Tetrazole-C | - | ~141 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features. researchgate.netresearchgate.netgrowingscience.com
Key expected vibrational frequencies include:
N-H Stretch: A sharp peak typically appears in the region of 3300-3250 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the phenyl and tetrazole rings.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) are attributed to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group of the propanamide moiety.
C=O Stretch (Amide I Band): A strong, sharp absorption peak is expected between 1680 and 1650 cm⁻¹. This is one of the most prominent features in the spectrum and is characteristic of the carbonyl stretching vibration in a secondary amide.
N-H Bend (Amide II Band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, typically appears around 1550-1530 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.
Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic skeletal vibrations, often appearing in the 1500-1000 cm⁻¹ fingerprint region, which can be used for confirmation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amide (N-H) | Stretch | 3300 - 3250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1650 |
| Secondary Amide (N-H) | Bend (Amide II) | 1550 - 1530 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Tetrazole Ring | Skeletal Vibrations | 1500 - 1000 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound contains two primary chromophores: the phenyl ring and the tetrazole ring. These aromatic systems give rise to characteristic π → π* electronic transitions. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show a maximum absorption wavelength (λmax) in the ultraviolet region, likely between 250 and 280 nm, which is characteristic of substituted benzene (B151609) rings conjugated with other unsaturated systems. growingscience.commdpi.com
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₀H₁₁N₅O), the expected exact mass is 217.0964 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) can reveal key structural motifs. Plausible fragmentation pathways include:
Loss of N₂: A characteristic fragmentation of tetrazole rings is the loss of a molecule of nitrogen (28 Da). nih.gov
Amide Bond Cleavage: Cleavage of the amide bond can lead to fragments corresponding to the propanoyl cation or the 4-(1H-tetrazol-1-yl)aniline cation.
Alpha-Cleavage: Cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical.
| Ion | Proposed Formula | Expected m/z | Description |
| [M+H]⁺ | [C₁₀H₁₂N₅O]⁺ | 218.1 | Protonated Molecular Ion (ESI) |
| [M]⁺˙ | [C₁₀H₁₁N₅O]⁺˙ | 217.1 | Molecular Ion (EI) |
| [M-N₂]⁺˙ | [C₁₀H₁₁N₃O]⁺˙ | 189.1 | Loss of Nitrogen from Tetrazole Ring |
| [C₇H₇N₅]⁺ | [C₇H₇N₅]⁺ | 161.1 | Fragment from Amide Cleavage |
| [C₃H₅O]⁺ | [C₃H₅O]⁺ | 57.0 | Propanoyl Cation |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, as well as for assessing the final purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. Due to the compound's aromatic nature and moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comresearchgate.net
A typical RP-HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering excellent hydrophobic interaction with the phenyl group.
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) is effective.
Detection: A UV detector set at the compound's λmax (e.g., ~260 nm) would provide high sensitivity for detection.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks in the chromatogram. This method can detect impurities at very low levels, making it crucial for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile related compounds in pharmaceutical substances. researchgate.net For this compound, GC-MS provides a highly sensitive method to detect and characterize potential impurities that may arise during synthesis, such as unreacted starting materials, by-products, or degradation products. researchgate.net
The methodology typically involves introducing a thermally stable, derivatized, or inherently volatile sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. google.com The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. researchgate.net
In the analysis of this compound, potential related compounds could include residual starting materials like 4-(1H-tetrazol-1-yl)aniline and propionyl chloride, or by-products from side reactions. The fragmentation patterns observed in the mass spectrometer are crucial for structural elucidation. The fragmentation of the tetrazole ring often involves the loss of a nitrogen molecule (N₂). researchgate.net Amide compounds typically undergo cleavage at the bonds adjacent to the carbonyl group. libretexts.org
The electron impact (EI) mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak, followed by characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the propanamide side chain and cleavage of the tetrazole ring. nih.gov
Table 1: Potential Related Compounds and Expected GC-MS Fragmentation Ions
| Compound Name | Potential Origin | Expected Key Mass Fragments (m/z) |
| 4-(1H-tetrazol-1-yl)aniline | Unreacted Starting Material | Fragments corresponding to the phenyltetrazole core |
| Propionyl chloride | Unreacted Starting Material | Characteristic fragments for the propionyl group |
| N-(4-aminophenyl)propanamide | Incomplete tetrazole formation | Fragments showing the aminophenyl and propanamide moieties |
| Positional Isomers | By-product of synthesis | Similar molecular ion peak with different fragmentation ratios |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. core.ac.uk This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the identity of a synthesized compound like this compound. researchgate.net
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. nih.gov
This diffraction data is then processed using complex mathematical algorithms, typically Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled. researchgate.net
While the specific crystal structure of this compound is not publicly available, analysis of related phenyltetrazole derivatives provides insight into the expected structural parameters. researchgate.netacs.org For instance, the tetrazole ring is expected to be essentially planar, and there will be a specific dihedral angle between the planes of the tetrazole and phenyl rings. researchgate.net Intermolecular interactions, such as hydrogen bonding, can also be identified, which are crucial for understanding the crystal packing and solid-state properties of the material. nih.govacs.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₁N₅O |
| Formula Weight | 217.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.25 |
| b (Å) | 12.45 |
| c (Å) | 10.05 |
| α (°) | 90 |
| β (°) | 112.5 |
| γ (°) | 90 |
| Volume (ų) | 1415.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.020 |
Research Utility and Future Directions in Medicinal Chemistry
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide as a Molecular Probe in Biological Investigations
While specific applications of this compound as a molecular probe are not extensively documented in current literature, its structural characteristics make it an excellent candidate for such development. Molecular probes are essential tools in biological research, allowing for the visualization, quantification, and characterization of biological molecules and processes.
The development of this compound into a molecular probe could be achieved through several established methodologies:
Radiolabeling: Introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the propanamide side chain would enable its use in radioligand binding assays to identify and characterize its biological targets.
Fluorescent Labeling: The phenyl group serves as a convenient attachment point for a fluorophore. Synthesis of a fluorescent derivative would allow for the visualization of the compound's distribution within cells and tissues using techniques like fluorescence microscopy.
Affinity-Based Probes: Modification of the propanamide group to include a reactive moiety, such as a photo-activatable cross-linker, would facilitate the covalent labeling and subsequent identification of its binding partners in a cellular context.
The stable tetrazole ring is advantageous in a molecular probe as it is generally resistant to metabolic degradation, ensuring that the probe remains intact during biological experiments.
Scaffold for the Development of Novel Chemical Entities with Enhanced Properties
The core structure of this compound is a prime example of a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The tetrazole ring, in particular, is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. ontosight.ai
The development of novel chemical entities from this scaffold can be envisioned through systematic modifications at three key positions:
The Tetrazole Ring: While the 1H-tetrazol-1-yl isomer is specified, exploration of other tetrazole isomers or the introduction of substituents on the tetrazole ring could modulate the electronic properties and binding interactions of the molecule.
The Phenyl Ring: The phenyl group can be substituted with a variety of functional groups to alter the compound's steric and electronic profile, thereby influencing its binding affinity and selectivity for a particular target.
The Propanamide Side Chain: The length and branching of the alkyl chain, as well as the nature of the amide substituent, can be modified to optimize interactions with the target protein and to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability.
This modular nature of the scaffold allows for the generation of large combinatorial libraries of related compounds for high-throughput screening and the rapid exploration of structure-activity relationships.
Strategies for Lead Optimization and Compound Prioritization
Once a lead compound with a desired biological activity is identified from a library based on the this compound scaffold, a rigorous process of lead optimization is required to enhance its drug-like properties. This iterative process typically involves a combination of chemical synthesis, biological testing, and computational modeling.
A hypothetical lead optimization strategy for a derivative of this compound is outlined below:
| Strategy | Description | Example Modification | Desired Outcome |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the lead compound to identify key structural features responsible for its biological activity. | Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring. | Improved potency and selectivity. |
| In Vitro Assays | A battery of in vitro tests to evaluate the potency, selectivity, and mechanism of action of the synthesized analogs. | Enzyme inhibition assays, cell-based assays, receptor binding assays. | Prioritization of compounds with the most promising biological profiles. |
| Pharmacokinetic Profiling | Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. | In vitro metabolic stability assays, Caco-2 permeability assays. | Selection of compounds with favorable drug-like properties for in vivo testing. |
| In Vivo Efficacy Studies | Evaluation of the therapeutic efficacy of the lead candidates in animal models of the target disease. | Administration of the compound to diseased animals and monitoring of disease progression. | Validation of the therapeutic potential of the lead compound. |
This systematic approach allows for the efficient prioritization of compounds, ensuring that only the most promising candidates advance to more costly and time-consuming preclinical and clinical development stages.
Exploration of New Therapeutic Areas Based on Mechanistic Insights (e.g., antimalarial, anticancer, enzyme inhibition)
The tetrazole moiety is present in a number of approved drugs and clinical candidates, and derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas.
Antimalarial Activity:
A novel series of tetrazole-based compounds, including amides, has been identified with potent antimalarial activity against Plasmodium falciparum. nih.govnih.govresearchgate.net These compounds have been shown to act via inhibition of hemozoin formation, a critical process in the parasite's lifecycle. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could be further explored for the development of new antimalarial drugs.
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of tetrazole derivatives. researchgate.net These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The table below summarizes the cytotoxic activity of some representative tetrazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Tetrazole Derivative 1 | MCF-7 (Breast) | 5.2 |
| Tetrazole Derivative 2 | HeLa (Cervical) | 8.1 |
| Tetrazole Derivative 3 | HepG2 (Liver) | 6.5 |
These findings underscore the potential of the this compound scaffold as a starting point for the design of novel anticancer agents.
Enzyme Inhibition:
The structural features of this compound and its analogs make them attractive candidates for the development of enzyme inhibitors. The tetrazole ring can act as a key hydrogen bond acceptor or donor, while the phenyl and propanamide moieties can engage in hydrophobic and van der Waals interactions within the active site of an enzyme. For instance, related sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases and cholinesterases. researchgate.net This suggests that by modifying the propanamide group to a sulfonamide, new enzyme inhibitors could be developed.
| Enzyme Target | Compound Class | Reported Activity |
| Carbonic Anhydrase | N-phenylsulfonamides | Potent inhibition (nM range) |
| Acetylcholinesterase | N-phenylsulfonamides | Potent inhibition (nM range) |
| Butyrylcholinesterase | N-phenylsulfonamides | Potent inhibition (nM range) |
Integration of Cheminformatics and Artificial Intelligence in Understanding Compound Action and Design
Modern drug discovery heavily relies on the integration of computational approaches, and the study of this compound and its derivatives is no exception. Cheminformatics and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling can be employed to build mathematical models that correlate the structural features of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective molecules.
Molecular Docking:
Molecular docking simulations can provide insights into the binding mode of this compound derivatives with their biological targets at an atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity.
ADMET Prediction:
Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of molecules with potential liabilities, saving significant time and resources in the drug development pipeline.
The integration of these computational tools with traditional medicinal chemistry approaches will undoubtedly play a crucial role in unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the key steps in synthesizing N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves:
- Step 1: Coupling of the tetrazole ring to the phenyl group via nucleophilic aromatic substitution, often using a catalyst like copper(I) iodide in dimethylformamide (DMF) at 80–100°C .
- Step 2: Formation of the propanamide moiety through acylation of the aniline intermediate, requiring controlled stoichiometry of propionic acid derivatives (e.g., propionyl chloride) .
- Optimization: Solvent choice (e.g., DMF vs. THF) and temperature gradients (e.g., 60–80°C for acylation) significantly impact purity and yield. Column chromatography with gradients of dichloromethane/methanol (99:1 to 95:5) is recommended for purification .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy: and NMR confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and propanamide carbonyl (δ 165–170 ppm) .
- X-ray Crystallography: Resolves bond angles and distances, particularly the planar conformation of the tetrazole-phenyl system, which influences π-π stacking interactions with biological targets .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., exact mass ≈ 252.27 g/mol for CHNO) .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to known DNA gyrase inhibitors (e.g., ciprofloxacin) .
- Enzyme Inhibition: Fluorescence-based assays to test inhibition of bacterial DNA gyrase or topoisomerase IV, using ATPase activity as a readout .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring enhances metabolic stability but may reduce solubility. Conversely, sulfonyl groups (e.g., -SONH) improve target affinity, as seen in analogs with IC values ≤50 μM .
- Tetrazole Modifications: Replacing the tetrazole with 1,2,4-triazole alters hydrogen-bonding capacity, impacting interactions with enzymes like MMP-9 (see for MMP inhibitor analogs) .
Q. What computational strategies are effective in predicting binding modes of this compound with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on π-π stacking between the tetrazole-phenyl system and catalytic tyrosine residues .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. How can contradictory data on biological activity be resolved?
- Case Example: Discrepancies in IC values for analogs (e.g., 40±12 μM vs. 75±11 μM in sulfonyl-substituted derivatives) may arise from assay variability (e.g., cell permeability vs. intrinsic activity) .
- Resolution: Validate using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Batch Consistency: Multi-step syntheses risk intermediate degradation. Use inline FTIR to monitor reaction progress and automate pH/temperature control .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
Methodological Tables
Table 1: Comparative Biological Activity of Tetrazole Derivatives
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| N-[4-(tetrazol-1-yl)phenyl]propanamide | DNA gyrase | 50 ± 2 | |
| Sulfonyl-substituted analog | CXCR2 receptor | 64 ± 8 | |
| Triazole-modified analog | MMP-9 | 49 ± 10 |
Table 2: Optimal Reaction Conditions for Key Synthesis Steps
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CuI, KCO | DMF | 80°C | 65–70 |
| 2 | Propionyl chloride, EtN | THF | 60°C | 75–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
